2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one
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Overview
Description
2,3-Dimethylthieno[2,3-b]pyridin-4(5H)-one is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring The presence of methyl groups at the 2 and 3 positions of the thiophene ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide. This reaction yields 2-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-3-amine . Another method involves the reaction of the same starting material with triethyl orthoformate followed by hydrazine hydrate to produce 4-imino-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-3(4H)-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylthieno[2,3-b]pyridin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2,3-Dimethylthieno[2,3-b]pyridin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, thienopyridine derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The compound may also interfere with cellular signaling pathways, resulting in the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
- 4-Imino-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-3(4H)-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
2,3-Dimethylthieno[2,3-b]pyridin-4(5H)-one stands out due to its unique fused ring structure and the presence of methyl groups at specific positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,3-dimethyl-5H-thieno[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H9NOS/c1-5-6(2)12-9-8(5)7(11)3-4-10-9/h4H,3H2,1-2H3 |
InChI Key |
KFHGWTSYGCZXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)CC=N2)C |
Origin of Product |
United States |
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